molecular formula C7H9NO3S B072560 4-Methoxybenzenesulfonamide CAS No. 1129-26-6

4-Methoxybenzenesulfonamide

Cat. No. B072560
CAS RN: 1129-26-6
M. Wt: 187.22 g/mol
InChI Key: MSFQEZBRFPAFEX-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonamide is a compound that belongs to the class of organosulfur compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. The introduction and interest in 4-Methoxybenzenesulfonamide stem from its utility in various chemical syntheses, including the development of pharmaceuticals, and its role as a functional moiety in organic chemistry.

Synthesis Analysis

The synthesis of 4-Methoxybenzenesulfonamide and its derivatives involves various chemical reactions, highlighting the versatility of these compounds in organic synthesis. One approach includes the development of sequential Nicholas and Pauson-Khand reactions for the synthesis of unique polyheterocyclic compounds, showcasing the compound's role in creating multifunctional chemical agents (Kyosuke Kaneda, 2020).

Molecular Structure Analysis

The molecular structure of 4-Methoxybenzenesulfonamide is defined by the methoxy group (-OCH3) attached to the benzene ring, which is further connected to the sulfonamide group (-SO2NH2). This structure contributes to the compound's unique chemical and physical properties, such as its solubility, reactivity, and interactions with other molecules.

Chemical Reactions and Properties

4-Methoxybenzenesulfonamide participates in various chemical reactions, including electrophilic substitutions, due to the electron-donating effect of the methoxy group which enhances the reactivity of the aromatic ring. Its chemical properties are also explored in the context of catalytic oxidation of lignins into aromatic aldehydes, indicating its potential in synthetic organic chemistry and material science applications (V. Tarabanko & N. Tarabanko, 2017).

Scientific Research Applications

  • Crystal Structures and Supramolecular Architecture : Rodrigues et al. (2015) studied the crystal structures of derivatives of 4-methoxybenzenesulfonamide, revealing different types of intermolecular interactions and the formation of varied dimensional architectures (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

  • Antitumor Sulfonamides : Owa et al. (2002) evaluated sulfonamide-focused libraries for their antitumor properties, identifying compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) as potent cell cycle inhibitors with potential for clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

  • Chlorinating Reagent : Pu et al. (2016) introduced N-chloro-N-methoxybenzenesulfonamide as an effective and simple chlorinating reagent for various organic compounds (Pu, Li, Lu, & Yang, 2016).

  • Fluorophore Research : Kimber et al. (2003) synthesized and studied the analogues of a Zinquin-related fluorophore, providing insights into their structures and fluorescence properties in the presence of Zn(II) (Kimber, Geue, Lincoln, Ward, & Tiekink, 2003).

  • Anticancer Agents : Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including compounds with 4-methoxybenzenesulfonamide, showing significant anticancer potential against various cancer cell lines (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, Huang, & Hsu, 2016).

  • Anti-HIV and Antifungal Activity : Zareef et al. (2007) prepared novel benzenesulfonamides and tested them for their anti-HIV and antifungal activities (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

properties

IUPAC Name

4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFQEZBRFPAFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150200
Record name Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI)
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzenesulfonamide

CAS RN

1129-26-6
Record name 4-Methoxybenzenesulfonamide
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Record name Benzenesulfonamide, 4-methoxy-
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Record name 4-Methoxybenzenesulfonamide
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Record name Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI)
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Record name 4-Methoxybenzenesulfonamide
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Synthesis routes and methods I

Procedure details

25 ml of 25% NH4OH were added dropwise while cooling in an ice bath to a solution of 7.3 g of p-methoxybenzenesulfonyl chloride in 50 ml of tetrahydrofuran. Subsequently, the reaction mixture was stirred vigorously for 30 minutes at 70° C. (bath temperature). Thereafter, the tetrahydrofuran was distilled. The residue was extracted with ethyl acetate. There was obtained p-methoxybenzenesulfonamide which was converted into the potassium salt as described in Example 50.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-tolyl)-3-(4-aminophenyl)-5-aminopyrazole (0.6 g, 2.27 mmol) in THF (20 mL) and H2O (8 mL) at room temperature was added 4-methoxybenzenesulfonyl chloride (0.94 g, 4.55 mmol) and potassium carbonate (0.95 g, 6.88 mmol). The mixture was stirred at room temperature overnight and was then partitioned between H2O (20 mL) and EtOAc (100 mL). The layers were separated and the organic layer was dried over Na2SO4 and concentrated. The residue was purified by preparatory TLC, eluting with 2:1 hexanes/EtOAc to yield N-[4-5-amino-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl]-4-methoxy benzenesulfonamide.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1, part B above, 100.42 g (0.486 m) of 4-methoxybenzenesulfonyl chloride from part A above was interacted with ammonium hydroxide and acidified to obtain 69.25 g of 4-methoxybenzenesulfonamide, a white solid which melted at 111.5°-112.5° C. The nuclear magnetic resonance spectrum was in accord with the assigned structure.
Quantity
100.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

With stirring 96.47 g (0.467 m) of the 4-methoxybenzenesulfonyl chloride obtained in part A above was slowly added to a slurry of 175.0 ml of concentrated ammonium hydroxide and 175.0 g of ice keeping the temperature under -5° C. during the addition. Slowly the resulting mixture was heated to approximately 70° C. over approximately two and one half hours. The resulting slurry was cooled and maintained at approximately 10° C. for about forty minutes. The solid was collected by filtration, washed three times with 50.0 ml of ice water and dried on the filter to obtain 97.37 g of water-wet 4-methoxybenzenesulfonamide. This product was suspended in 664.0 ml of water and 22.0 ml of 50 percent aqueous sodium hydroxide and 3.75 g of decolorizing carbon was added. After approximately forty-five minutes, the carbon was collected by filtration and washed twice with 50.0 ml of water. The filtrate and 50.0 ml or rinse water was adjusted to approximately pH 3 with the addition of approximately 33.0 ml of concentrated hydrochloric acid. The resulting slurry was cooled to approximately 5° C., stirred approximately two hours and the solid was collected by filtration, washed three times each with 50.0 ml of ice water and dried in vacuo to obtain 70.93 g of 4-methoxybenzenesulfonamide, a shiny white solid which melted at 111.5°-112.50° C. The nuclear magnetic resonance spectrum was concordant with the assisgned structure.
Quantity
96.47 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
175 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
664 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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